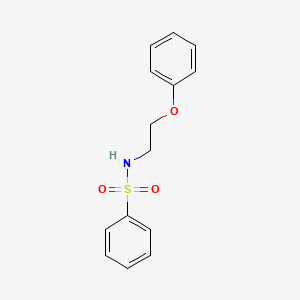

N-(2-phenoxyethyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-19(17,14-9-5-2-6-10-14)15-11-12-18-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVFKRJXNCUPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Phenoxyethyl Benzenesulfonamide and Its Analogues

Classical Synthetic Approaches to Benzenesulfonamide (B165840) Core Structures

The most prevalent and historically significant method for the construction of the benzenesulfonamide core is the coupling of an amine with a sulfonyl chloride. This approach is widely utilized due to its reliability and the ready availability of starting materials.

Amine-Sulfonyl Chloride Coupling Reactions for N-(2-phenoxyethyl)benzenesulfonamide Synthesis

The synthesis of this compound is classically achieved through the reaction of 2-phenoxyethanamine with benzenesulfonyl chloride. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a commonly employed base and can also serve as the solvent. researchgate.net Alternatively, an aqueous solution of a base like sodium carbonate can be used. The reaction is generally carried out at room temperature or with gentle heating to ensure completion.

The general reaction is as follows:

C₆H₅SO₂Cl + H₂N(CH₂)₂OC₆H₅ → C₆H₅SO₂NH(CH₂)₂OC₆H₅ + HCl

A variety of solvents can be utilized for this transformation, including acetone (B3395972), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM), often in conjunction with a tertiary amine base such as triethylamine (B128534) (TEA). cbijournal.com

Strategic Optimization of Reaction Conditions for Yield Enhancement

The efficiency of the amine-sulfonyl chloride coupling can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. For instance, the use of a stronger, non-nucleophilic base can be advantageous in preventing side reactions. The reaction temperature is also a critical factor; while some reactions proceed efficiently at room temperature, others may require cooling to 0°C to control exothermicity and improve selectivity, or heating to drive the reaction to completion. cbijournal.com

The selection of the solvent system is also crucial. A solvent that can dissolve both the amine and the sulfonyl chloride while being inert to the reactants is ideal. Dichloromethane and tetrahydrofuran are often preferred for their inertness and ease of removal post-reaction. The strategic optimization of these conditions is essential for maximizing the yield and purity of this compound.

| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | Acetone | Room Temp | - | researchgate.net |

| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 0 - Room Temp | 86 | cbijournal.com |

| Aniline | Benzenesulfonyl chloride | - | Diethyl ether | 0 | 85 | cbijournal.com |

| 2-Phenoxyethanamine | Benzenesulfonyl chloride | Pyridine | - | Room Temp | - | General Method |

| 2-Aminoethanol | Benzenesulfonyl chloride | - | - | - | 94 | mdpi.com |

Advanced Synthetic Techniques for this compound Derivatives

In addition to classical methods, a range of advanced synthetic techniques have been developed to access this compound derivatives, often offering advantages in terms of efficiency, functional group tolerance, and sustainability.

Unconventional Synthesis Pathways Leading to Substituted this compound Analogues

Recent advancements have led to the development of unconventional pathways for the synthesis of sulfonamides. These methods often bypass the need for sulfonyl chlorides, which can be unstable and hazardous. One such approach involves the copper-catalyzed coupling of aryl boronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This method allows for the direct formation of the S-N bond from readily available starting materials. organic-chemistry.org Another innovative route is the electrochemical synthesis of sulfonamides from arenesulfonohydrazides or sodium arenesulfinates and amines, which offers a metal-free and oxidant-free approach. cbijournal.com

Furthermore, substituted analogues of this compound can be accessed through cross-coupling reactions. For instance, copper-catalyzed cross-coupling of substituted phenyl bromides with an appropriate amine can be employed to introduce various substituents on the phenoxy ring. nih.gov

Mechanochemical Approaches in the Synthesis of this compound Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. In the context of sulfonamide synthesis, mechanochemical methods, such as ball milling, can facilitate the reaction between sulfonyl chlorides and amines in the absence of a solvent or with minimal solvent (liquid-assisted grinding). This technique can lead to shorter reaction times, higher yields, and a reduction in chemical waste. While specific examples for this compound are not yet prevalent, the successful application of mechanochemistry to a wide range of sulfonamide syntheses suggests its potential for the preparation of the title compound and its derivatives.

Enzymatic and Chemoenzymatic Synthesis Strategies for this compound-Related Compounds

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. While the direct enzymatic synthesis of this compound is not yet established, enzymatic and chemoenzymatic strategies are being explored for the synthesis of related sulfonamide compounds. For example, enzymes can be used to selectively introduce functional groups onto the aromatic rings of precursors, which can then be converted to the desired sulfonamides through chemical steps. A study on the synthesis of substituted phenylsulfonamido-alkyl sulfamates, which are structurally related to the target compound, has demonstrated the utility of chemical synthesis to produce a library of compounds for enzymatic evaluation. mdpi.com This highlights the potential for combining enzymatic transformations with chemical synthesis to access novel this compound analogues with high purity and specificity.

Derivatization Studies and Chemical Modifications of this compound

Chemical modification of the parent this compound structure allows for the systematic investigation of structure-activity relationships (SAR). Synthetic efforts are generally directed at three primary regions of the molecule: the phenoxyethyl moiety, the benzenesulfonamide aromatic ring, and the potential for creating fused heterocyclic systems.

Modifications to the phenoxyethyl portion of the molecule can be approached in two main ways: substitution on the terminal phenyl ring or alteration of the ethyl linker.

Substitutions on the Phenyl Ring:

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenoxy ring, assuming the parent sulfonamide is stable to the reaction conditions. For instance, reactions such as nitration (using nitric acid and sulfuric acid) or halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) could yield substituted analogues. A more versatile and common approach involves starting with an appropriately substituted phenol (B47542). The synthesis would then proceed via a Williamson ether synthesis, where a substituted phenol is deprotonated with a base (e.g., sodium hydride or potassium carbonate) and reacted with a suitable 2-haloethylbenzenesulfonamide derivative.

Alterations to the Ethyl Linker:

Modifying the length or character of the ethyl linker is most practically achieved by utilizing different starting materials rather than attempting to alter the linker in the pre-formed molecule. For example, using 3-phenoxypropan-1-amine (B1584369) or phenoxyethan-1-ol (which would require subsequent conversion of the alcohol to an amine) in the initial coupling with benzenesulfonyl chloride would yield analogues with longer or altered linkers.

Table 1: Examples of Modifications to the Phenoxyethyl Moiety

| Modification Type | Example Substituent/Linker | General Synthetic Approach |

|---|---|---|

| Substitution on Phenyl Ring | -NO₂, -Cl, -Br, -OCH₃ | Williamson ether synthesis using a substituted phenol and an N-(2-haloethyl)benzenesulfonamide. |

| Alteration of Ethyl Linker | Propyl (-CH₂CH₂CH₂-) | Reaction of benzenesulfonyl chloride with 3-phenoxypropan-1-amine. |

The most prevalent and versatile method for introducing substituents onto the benzenesulfonamide aromatic ring involves the reaction of a substituted benzenesulfonyl chloride with 2-phenoxyethanamine. nih.govnih.govsci-hub.semdpi.comresearchgate.netnih.govnih.gov This is a standard and widely used method for the synthesis of sulfonamides. nih.govresearchgate.net The required substituted benzenesulfonyl chlorides are often commercially available or can be prepared from the corresponding anilines via a Sandmeyer reaction or from substituted benzenes via chlorosulfonation. nih.govgoogle.com The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or acetone to neutralize the HCl byproduct. nih.gov

This modular approach allows for the introduction of a wide array of substituents at various positions on the benzene (B151609) ring, enabling detailed exploration of how electronic and steric factors influence the properties of the resulting compounds.

Table 2: Synthesis of Analogues via Substituted Benzenesulfonyl Chlorides

| Benzenesulfonyl Chloride Substituent | Resulting Analogue Name | General Reaction Conditions |

|---|---|---|

| 4-Methyl | 4-Methyl-N-(2-phenoxyethyl)benzenesulfonamide | 2-Phenoxyethanamine, Pyridine or Et₃N, CH₂Cl₂ |

| 4-Nitro | 4-Nitro-N-(2-phenoxyethyl)benzenesulfonamide | |

| 4-Chloro | 4-Chloro-N-(2-phenoxyethyl)benzenesulfonamide | |

| 2,4-Dichloro | 2,4-Dichloro-N-(2-phenoxyethyl)benzenesulfonamide | |

| 4-Methoxy | 4-Methoxy-N-(2-phenoxyethyl)benzenesulfonamide |

Creating analogues where a heterocyclic ring is fused to the benzenesulfonamide core results in conformationally constrained structures with significantly different properties. A key example of such a fused system is the benzothiadiazine 1,1-dioxide scaffold. nih.gov The synthesis of N-(2-phenoxyethyl)-substituted benzothiadiazine dioxides would typically involve the preparation of the core heterocyclic sulfonyl chloride, followed by its reaction with 2-phenoxyethanamine.

For instance, the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives often starts from substituted 2-aminobenzenesulfonamides, which can be cyclized with various reagents to form the fused heterocyclic system. Subsequent reaction of the resulting heterocyclic sulfonyl chloride with 2-phenoxyethanamine under standard conditions would yield the desired target molecule. This strategy allows for the incorporation of the N-(2-phenoxyethyl) group onto a pre-formed heterocyclic core.

Table 3: Representative Heterocyclic-Fused Benzenesulfonamide Systems

| Heterocyclic Core | General Structure of Analogue | General Synthetic Approach |

|---|---|---|

| 1,2,4-Benzothiadiazine-1,1-dioxide | N-(2-phenoxyethyl)-1,1-dioxo-1,2,4-benzothiadiazin-X-amine | Reaction of the corresponding heterocyclic sulfonyl chloride with 2-phenoxyethanamine. |

| Saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) | 2-(2-Phenoxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | Alkylation of the saccharin nitrogen with a 2-phenoxyethyl halide. |

The this compound scaffold serves as a key component in the structure of specific biologically active molecules, including simplified leucyladenylate sulfamate (B1201201) analogues and the leucyl-tRNA synthetase (LRS) inhibitor BC-LI-0186.

Leucyladenylate Sulfamate Analogues:

In the development of LRS inhibitors, researchers have created simplified analogues of leucyladenylate sulfamate. mdpi.com These derivatives replace the complex and polar adenylate group with an this compound moiety. This substitution is designed to maintain specific binding interactions while improving physicochemical properties. The synthesis involves the coupling of an activated L-leucine derivative (such as an N-protected L-leucyl-AMP intermediate or a similar activated form) to the nitrogen of the this compound.

BC-LI-0186:

BC-LI-0186 is a potent inhibitor of the interaction between LRS and RagD GTPase. While the precise synthetic route published by its originators is not detailed in readily available literature, its structure suggests a multi-step synthesis. A plausible synthetic pathway would begin with the reaction of 4-hydrazinylbenzenesulfonyl chloride with 2-phenoxyethanamine to form 4-hydrazinyl-N-(2-phenoxyethyl)benzenesulfonamide. This intermediate would then undergo a cyclocondensation reaction with a diketone, such as 3,4-dimethyl-2,5-hexanedione, to construct the final tetramethyl-dihydropyridazinone ring fused to the benzenesulfonamide core.

Table 4: Specific this compound Derivatives

| Compound Name/Class | Key Structural Feature | General Synthetic Approach |

|---|---|---|

| Leucyladenylate Sulfamate Analogues | L-leucine coupled to the sulfonamide nitrogen. | Coupling of an activated L-leucine derivative with this compound. |

| BC-LI-0186 | A tetramethyl-dihydropyridazinone ring fused at the 3 and 4 positions of the benzenesulfonamide ring. | Reaction of 4-hydrazinyl-N-(2-phenoxyethyl)benzenesulfonamide with a diketone. |

Molecular Characterization and Structural Elucidation of N 2 Phenoxyethyl Benzenesulfonamide Compounds

Crystallographic Analysis of N-(2-phenoxyethyl)benzenesulfonamide Derivatives

X-ray crystallography offers unparalleled insight into the solid-state structure of molecules, revealing detailed information about bond lengths, bond angles, and the spatial arrangement of atoms. This technique is crucial for understanding the conformational preferences and non-covalent interactions that govern the properties of this compound derivatives.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids. For benzenesulfonamide (B165840) derivatives, these studies provide precise atomic coordinates, from which key structural parameters can be derived.

For instance, the analysis of a related compound, N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, reveals its crystallographic details. researchgate.net The molecule crystallizes in a monoclinic system with the space group P21/c. researchgate.net The dihedral angle between the two aromatic rings is a significant conformational parameter. In the case of N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, this angle is 45.83 (12)°. researchgate.netnih.gov The core sulfonamide linkage shows a distinct bend at the sulfur atom, with the C—S—N—C torsion angle being 81.45 (16)°. researchgate.netnih.gov

Another derivative, (E)-N-(2-styrylphenyl)benzenesulfonamide, was also characterized using X-ray diffraction. nih.gov This compound features a tetrahedral geometry around the sulfur atom, which is bonded to two oxygen atoms, a nitrogen atom, and a carbon atom. nih.gov

Below is a table summarizing the crystallographic data for a representative N-benzenesulfonamide derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C15H17NO3S |

| Formula Weight | 291.37 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.0273 (8) |

| b (Å) | 11.4504 (9) |

| c (Å) | 13.1499 (11) |

| β (°) | 101.956 (3) |

| Volume (ų) | 1485.65 (15) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.303 |

Analysis of Intramolecular Hydrogen Bonding and Conformations

The conformation of this compound derivatives is significantly influenced by the presence of intramolecular hydrogen bonds. These interactions occur when a hydrogen atom is attracted to an electronegative atom within the same molecule, leading to the formation of stable ring-like structures.

The study of various ortho-substituted benzenesulfonic acids using density functional theory (DFT) further illustrates the importance of intramolecular hydrogen bonds (IHB). mdpi.com Depending on the substituent, the sulfonic group can act as either a hydrogen bond donor or acceptor, significantly affecting the molecule's properties. mdpi.com For example, in 2-carboxybenzenesulfonic acid, an IHB forms between the hydrogen of the –SO3H group and an oxygen of the –COOH group. mdpi.com

Supramolecular Architectures in the Solid State

Beyond the individual molecule, crystallographic analysis elucidates how molecules pack together in the crystal lattice, forming supramolecular architectures. These arrangements are stabilized by a network of intermolecular forces, including hydrogen bonds and other weaker interactions.

In the crystal structure of N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, weak intermolecular C—H⋯O hydrogen bonds link adjacent molecules, forming chains that run parallel to the b-axis. researchgate.netnih.gov Similarly, for N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, intermolecular O—H⋯O hydrogen bonds connect molecules into zigzag chains. nih.gov These chains are further linked by weaker C—H⋯O and C—H⋯π interactions, creating a complex three-dimensional network. nih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For (E)-N-(2-styrylphenyl)benzenesulfonamide, this analysis revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions are the major contributors to the crystal packing. nih.gov These non-covalent interactions are fundamental to the stability and physical properties of the crystalline solid.

Spectroscopic and Chromatographic Characterization Techniques for this compound

Spectroscopic and mass spectrometry techniques are indispensable for confirming the identity and structure of synthesized compounds like this compound. They provide complementary information to crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzenesulfonamide and phenoxy rings, as well as signals for the ethyl bridge protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals confirm the connectivity of the molecule. For example, in a related compound, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, the aromatic protons appear in the range of δ 7.64-6.88 ppm. rsc.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The expected spectrum for this compound would show signals for the aromatic carbons and the two aliphatic carbons of the ethyl linker. For N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, aromatic carbons resonate between δ 158.0 and 114.8 ppm, while aliphatic carbons show signals at lower chemical shifts, such as 55.5 ppm for a methoxy (B1213986) group. rsc.org

The table below shows representative ¹H and ¹³C NMR data for a similar sulfonamide structure.

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 7.22 (d, J = 8.8 Hz, 2H) | Aromatic Protons |

| ¹H NMR | 6.93 (br, 1H) | NH Proton |

| ¹H NMR | 6.88 (d, J = 8.8 Hz, 2H) | Aromatic Protons |

| ¹H NMR | 3.80 (s, 3H) | Methoxy Protons (-OCH₃) |

| ¹H NMR | 2.96 (s, 3H) | Methane-sulfonamide Protons (-SO₂CH₃) |

| ¹³C NMR | 158.0 | Aromatic Carbon (C-OCH₃) |

| ¹³C NMR | 129.2 | Aromatic Carbon |

| ¹³C NMR | 124.7 | Aromatic Carbon |

| ¹³C NMR | 114.8 | Aromatic Carbon |

| ¹³C NMR | 55.5 | Methoxy Carbon (-OCH₃) |

| ¹³C NMR | 38.7 | Methane-sulfonamide Carbon (-SO₂CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺) and fragment ions are detected based on their mass-to-charge ratio (m/z).

The molecular weight of this compound (C₁₄H₁₅NO₃S) is 277.34 g/mol . Its mass spectrum would be expected to show a molecular ion peak at m/z 277. The fragmentation pattern would likely involve cleavage at the sulfonamide bond and along the ethyl chain, yielding characteristic fragment ions.

For the parent compound, benzenesulfonamide (C₆H₇NO₂S), the molecular ion peak is observed at m/z 157. nist.gov Key fragments are observed at m/z 141 ([M-O]⁺ or [M-NH₂]⁺), 93 ([M-SO₂]⁺), and 77 ([C₆H₅]⁺), corresponding to the loss of oxygen/amino group, sulfur dioxide, and the entire sulfonamide group, respectively. nist.gov Analysis of such patterns for this compound would help confirm its structure by identifying fragments corresponding to the benzenesulfonyl group (m/z 141), the phenoxyethyl group, and other plausible cleavages.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques for assessing the purity of this compound. These methods offer high resolution and sensitivity, enabling the separation, identification, and quantification of the main compound from potential impurities, which may include starting materials, by-products, and degradation products. The primary mode of separation for a compound with the polarity of this compound is reversed-phase chromatography.

In reversed-phase HPLC, the stationary phase is nonpolar (typically octadecylsilyl- or C18-bonded silica), and the mobile phase is a polar solvent mixture, usually consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.

The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups within the analyte or impurities. Detection is commonly performed using a UV detector, as the aromatic rings in this compound exhibit strong absorbance in the UV region, typically between 230 and 270 nm.

UPLC, a more recent advancement, utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it a powerful tool for high-throughput purity analysis and the detection of trace-level impurities.

Detailed Research Findings

While specific research articles detailing the HPLC and UPLC purity assessment of this compound are not prevalent in publicly accessible literature, robust analytical methods can be developed based on the well-established chromatography of structurally related benzenesulfonamide derivatives. sielc.comsielc.com The following tables present representative HPLC and UPLC methods developed for the purity analysis of this compound, including plausible retention times for the active substance and potential process-related impurities.

Table 1: Representative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL of this compound in Acetonitrile/Water (1:1) |

Table 2: Expected Retention Times and Purity Analysis by HPLC

| Compound Name | Expected Retention Time (min) | Purity (%) |

| Benzenesulfonamide | 4.5 | Impurity |

| Phenol (B47542) | 6.2 | Impurity |

| 2-Phenoxyethan-1-amine | 8.1 | Impurity |

| This compound | 15.8 | 99.8 |

| Unidentified Impurity 1 | 17.2 | 0.1 |

| Unidentified Impurity 2 | 19.5 | 0.1 |

The UPLC method offers a significant reduction in analysis time while enhancing peak resolution. This is particularly advantageous for resolving closely eluting impurities.

Table 3: Representative UPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6.1-7 min: 30% B (re-equilibration) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

| Sample Preparation | 0.5 mg/mL of this compound in Acetonitrile/Water (1:1) |

Table 4: Expected Retention Times and Purity Analysis by UPLC

| Compound Name | Expected Retention Time (min) | Purity (%) |

| Benzenesulfonamide | 1.2 | Impurity |

| Phenol | 1.8 | Impurity |

| 2-Phenoxyethan-1-amine | 2.5 | Impurity |

| This compound | 4.2 | 99.85 |

| Unidentified Impurity 1 | 4.5 | 0.08 |

| Unidentified Impurity 2 | 4.9 | 0.07 |

Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of this compound with a known purity is used to create a calibration curve. The identity of the main peak is confirmed by comparing its retention time with that of the reference standard. Peak purity analysis, often performed with a photodiode array (PDA) detector, can be used to assess the spectral homogeneity of the main peak, ensuring that no impurities are co-eluting.

In Silico Investigations and Computational Chemistry for N 2 Phenoxyethyl Benzenesulfonamide

Theoretical Predictions of Biological Activities for N-(2-phenoxyethyl)benzenesulfonamide Analogues

Computational tools that predict the biological activity spectra of small molecules are instrumental in the early stages of drug discovery. One such tool is the Prediction of Activity Spectra for Substances (PASS) program. This program analyzes the structure of a compound to predict its likely biological activities, such as enzyme inhibition or receptor binding. For benzenesulfonamide (B165840) derivatives, PASS and similar in silico tools have been used to forecast potential anticancer activities. For instance, studies on N-Substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives used in silico methods to predict their anticancer potential, identifying aldehyde dehydrogenase 1A1 inhibition as a likely mechanism of action. mdpi.com This approach allows for the prioritization of compounds for further synthesis and biological testing based on their predicted therapeutic potential.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model can then be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening, aiming to identify novel molecules with the desired activity.

This approach has been successfully applied to various benzenesulfonamide derivatives. For example, a 3D-QSAR and pharmacophore modeling study on diarylpyrazole-benzenesulfonamide derivatives was conducted to identify new inhibitors of human carbonic anhydrase II. tandfonline.comnih.gov The developed pharmacophore model was used to screen the ZINC database, a large collection of commercially available compounds, for new potential inhibitors. tandfonline.comnih.gov Similarly, virtual screening has been employed to identify 2,3-disubstituted-4(3H)-quinazolinones bearing a benzenesulfonamide moiety as potential COX-2 inhibitors. nih.govresearchgate.net This highlights the utility of pharmacophore modeling and virtual screening in discovering novel benzenesulfonamide-based inhibitors for various therapeutic targets.

Molecular Docking and Molecular Dynamics Simulations of this compound and its Derivatives

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein, as well as the strength of their interaction, often expressed as a binding energy or docking score. This information is crucial for understanding the potential of a compound as a drug candidate.

Numerous studies have utilized molecular docking to predict the binding affinities of benzenesulfonamide derivatives to various protein targets. For example, docking studies on a series of novel benzenesulfonamide analogues against the Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma, revealed strong binding affinities. nih.gov Similarly, docking of newly synthesized benzenesulfonamide derivatives into the active site of the 4PYP receptor, which is relevant to human breast cancer, also showed high binding energies, suggesting their potential as anticancer agents. longdom.orgnih.gov The predicted binding affinities for several benzenesulfonamide derivatives against different targets are summarized in the table below.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| AL106 | TrkA | -10.93 |

| AL107 | TrkA | -11.26 |

| 2-(4-(dimethylamino) benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e) | 4PYP (human breast cancer) | -10.48 |

| 2-(4-methoxy benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c) | 4PYP (human breast cancer) | -10.26 |

| N-substituted sulfonamide derivative 1 | 1AZM | -8.2 |

| N-substituted sulfonamide derivative 2 | 1AZM | -6.8 |

Beyond predicting binding affinity, molecular docking and molecular dynamics simulations provide detailed insights into the specific molecular interactions between a ligand and its target protein. This includes identifying key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions.

For benzenesulfonamide derivatives, these studies have been crucial in understanding their mechanisms of action. For instance, docking of the benzenesulfonamide derivative AL106 into the TrkA active site revealed important hydrophobic interactions with residues Tyr359, Ser371, and Ile374, as well as charged interactions with Gln369. nih.gov In another study, the potent and selective inhibition of carbonic anhydrase IX and XII by di-meta-substituted fluorinated benzenesulfonamides was elucidated through the determination of their crystal structures in complex with these enzymes, providing a detailed view of the protein-ligand interactions. acs.org The table below summarizes key interactions for several benzenesulfonamide analogues with their respective targets.

| Compound/Derivative | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| AL106 | TrkA | Tyr359, Ser371, Ile374, Gln369 | Hydrophobic and charged interactions |

| Benzylaminoethyureido-tailed benzenesulfonamides | Human Carbonic Anhydrase I | His200, Pro201, Gln92 | Hydrogen bonds |

| N-Substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives | Aldehyde Dehydrogenase | GLY458 | Conventional hydrogen bonds |

| Benzenesulfonamide-based imine compounds | dsDNA | DG10, DG16 | Hydrogen bonding in the minor groove |

The flexibility of both the ligand and the protein target plays a critical role in their binding interaction. Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics of molecules over time, providing a more realistic picture of the binding process compared to static docking models.

For flexible molecules like many benzenesulfonamide derivatives, understanding their conformational preferences is essential. Studies on flexible sulfonic esters have utilized a combination of X-ray crystallography, NMR, and molecular mechanics to analyze their different conformations, such as hairpin and stepped conformations, which are stabilized by various intramolecular and intermolecular interactions. nih.gov MD simulations can further explore the accessible conformational space of such flexible molecules. chemrxiv.org While specific MD simulation studies on this compound were not identified, the application of these methods to structurally related and flexible benzenesulfonamide derivatives highlights the importance of considering conformational dynamics in understanding their interaction with biological targets. nih.govresearchgate.net These simulations can reveal how the ligand adapts its conformation to fit into the binding site and how the protein might undergo conformational changes upon ligand binding. nih.gov

Structure-Activity Relationship (SAR) Modeling of this compound Compounds

In silico Structure-Activity Relationship (SAR) modeling provides a theoretical framework to correlate the chemical structure of this compound and its analogs with their biological activities. These computational techniques are instrumental in rational drug design, allowing for the prediction of activity and the prioritization of compounds for synthesis and further testing.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that quantitatively link variations in the chemical structure of a series of compounds to changes in their biological activity. nih.govnih.gov For this compound derivatives, a QSAR study would systematically explore how different substituents on the phenoxy and benzene (B151609) rings, or modifications to the ethyl linker, influence a specific biological endpoint.

The development of a robust QSAR model for this class of compounds would involve the calculation of various molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules. nih.gov These descriptors fall into several categories:

Electronic Descriptors: Such as Hammett constants (σ), field effects (F), and resonance effects (R), which quantify the electron-withdrawing or electron-donating nature of substituents. These properties can significantly influence how the molecule interacts with its biological target. nih.gov

Hydrophobic Descriptors: Typically represented by the partition coefficient (logP) or substituent hydrophobicity constants (π). Hydrophobicity is crucial for membrane permeability and binding to hydrophobic pockets in target proteins. nih.gov

Steric Descriptors: Including parameters like Molar Refractivity (MR) and Taft steric parameters (Es), which describe the size and shape of the molecule and its substituents. Steric hindrance or favorable van der Waals interactions are critical for a proper fit within a receptor's binding site. nih.govekb.eg

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like size, shape, and degree of branching. afantitis.com

A hypothetical QSAR study on a series of this compound analogs might reveal that electron-withdrawing groups on the benzenesulfonamide ring enhance activity, while bulky substituents on the phenoxy ring are detrimental. A resulting QSAR equation could take a general form like:

Biological Activity (log 1/C) = k1(σ) + k2(logP) + k3(MR) + constant

Where 'C' is the concentration required for a given effect, and k1, k2, and k3 are coefficients determined by multiple linear regression analysis. researchgate.net Such models, once validated, can predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.comjbclinpharm.org

Table 1: Hypothetical Molecular Descriptors for a QSAR Analysis of this compound Analogs

| Compound ID | Substituent (R) | LogP | Molar Refractivity (MR) | Electronic (σ) | Predicted Activity (log 1/C) |

|---|---|---|---|---|---|

| N-PEB-01 | H | 3.5 | 95.2 | 0.00 | 5.2 |

| N-PEB-02 | 4-Cl | 4.2 | 100.2 | 0.23 | 5.8 |

| N-PEB-03 | 4-OCH3 | 3.4 | 100.0 | -0.27 | 4.9 |

Note: This table is for illustrative purposes to demonstrate the components of a QSAR study. The values are not based on experimental data.

Computational Assessment of Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound, a computational assessment would identify the key chemical features responsible for its potential biological activity.

Based on its constituent moieties, a hypothetical pharmacophore model for this compound would likely include:

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonyl group (-SO2-) are strong hydrogen bond acceptors. The ether oxygen in the phenoxyethyl group could also act as an HBA.

Hydrogen Bond Donor (HBD): The amine (-NH-) proton of the sulfonamide group is a potential hydrogen bond donor.

Aromatic Rings (AR): The two phenyl rings (the benzenesulfonamide ring and the phenoxy ring) can engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket.

Computational software can generate 3D pharmacophore models by aligning a set of active molecules and identifying common chemical features. researchgate.net These models define the spatial arrangement of these features required for activity. For instance, the distance and angles between the hydrogen bond donor, acceptors, and the centroids of the aromatic rings would be critical parameters in the pharmacophore model. Such a model serves as a 3D query for virtual screening of compound libraries to identify new molecules with a high probability of having the desired biological activity.

Metabolic Prediction and Pharmacokinetic Profiling of this compound (Excluding Toxicity)

In silico tools play a crucial role in the early stages of drug discovery by predicting the absorption, distribution, and metabolism (ADM) properties of a compound. scirp.orgmdpi.com These predictions help in identifying potential pharmacokinetic liabilities before resource-intensive synthesis and in vitro/in vivo testing are undertaken.

In Silico Biotransformation Pathway Analysis (e.g., MetaSite)

Computational tools like MetaSite are designed to predict the sites of metabolism (SOMs) of a molecule, primarily by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. moldiscovery.commoldiscovery.com MetaSite and similar programs use a combination of structure-based and ligand-based approaches. They analyze the molecule's accessibility to the catalytic center of CYP isoforms and the reactivity of each atom. moldiscovery.comnih.gov

For this compound, an in silico biotransformation analysis would likely predict several potential metabolic pathways:

Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation, typically at the para position, which is sterically accessible and electronically favorable. The phenoxy ring and the benzenesulfonamide ring would both be considered probable sites for this modification. researchgate.netresearchgate.net

O-dealkylation: Cleavage of the ether bond is another possible metabolic route, which would lead to the formation of phenol (B47542) and N-(2-hydroxyethyl)benzenesulfonamide.

N-dealkylation: While less common for this specific structure, cleavage of the bond between the nitrogen and the ethyl group could occur.

Sulfoxidation: Oxidation of the sulfur atom is a potential, though generally minor, metabolic pathway.

The output from a program like MetaSite typically provides a visual representation of the molecule with the most probable SOMs highlighted, often ranked by likelihood. researchgate.net This information is invaluable for designing analogs with improved metabolic stability by modifying the most labile positions. news-medical.net

Computational Assessment of Absorption, Distribution, and Metabolism

Various computational models and web-based servers (e.g., SwissADME, pkCSM) are available to predict a range of pharmacokinetic properties based on a molecule's structure. scirp.orgmdpi.comresearchgate.net These predictions are often guided by established principles like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. nih.gov

For this compound, a computational ADM assessment would generate data on several key parameters:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Given its molecular weight and predicted logP, the compound would likely be predicted to have good oral absorption. researchgate.net

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are estimated. Sulfonamides often exhibit significant binding to plasma proteins, which would be an expected prediction for this compound. researchgate.net

Metabolism: Prediction of which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. cerradopub.com.br Some models can also predict whether the compound is likely to be an inhibitor of these enzymes, which is important for assessing potential drug-drug interactions.

Table 2: Predicted Physicochemical and ADM Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 277.33 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water) | 2.85 | Optimal lipophilicity for permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Caco-2 Permeability | High | Indicates good membrane permeability |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |

Note: This table contains representative data generated from predictive models for a molecule of this class and is for illustrative purposes only.

Preclinical Investigations of Biological Activities of N 2 Phenoxyethyl Benzenesulfonamide

Enzyme Inhibition Studies of N-(2-phenoxyethyl)benzenesulfonamide Derivatives

Inhibition of Leucyl-tRNA Synthetase (LRS) and its Interaction with Ras-related GTP-binding protein D (RagD)

N-leucinyl benzenesulfonamides, derivatives of this compound, have been identified as a novel class of potent inhibitors of Leucyl-tRNA Synthetase (LRS), particularly in E. coli. These compounds exhibit remarkable selectivity for bacterial LRS over human orthologs. The binding affinity of these inhibitors to the enzyme has been quantified, with the simplest analogue, N-leucinyl benzenesulfonamide (B165840), showing a dissociation constant (KD) of approximately 90 nM against E. coli LRS. The interaction is primarily enthalpy-driven, indicating a strong, specific binding interaction.

The mechanism of LRS inhibition by these benzenesulfonamide derivatives is crucial in the context of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. LRS functions as a sensor for the amino acid leucine (B10760876). Upon binding leucine, LRS interacts with RagD, a member of the Rag GTPase family, which is a key step in the activation of mTORC1. Certain compounds have been shown to specifically inhibit this interaction, thereby disrupting the downstream signaling cascade. This targeted inhibition of the LRS-RagD interaction presents a distinct mechanism from the inhibition of the catalytic activity of LRS, offering a novel approach to modulate mTORC1 signaling.

Table 1: Inhibition of E. coli Leucyl-tRNA Synthetase by N-leucinyl benzenesulfonamide

| Compound | KD (nM) |

|---|---|

| N-leucinyl benzenesulfonamide | ~90 |

Modulation of the Mammalian Target of Rapamycin Complex 1 (mTORC1) Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. The activation of mTORC1 is partly dependent on the presence of amino acids, with leucine being a key signaling molecule. As discussed in the previous section, Leucyl-tRNA Synthetase (LRS) acts as a leucine sensor, and its interaction with RagD is a critical event in the activation of mTORC1 at the lysosomal surface.

Derivatives of this compound that inhibit the LRS-RagD interaction have been shown to effectively modulate the mTORC1 pathway. By preventing this crucial protein-protein interaction, these compounds can suppress the leucine-dependent activation of mTORC1. This mode of action is distinct from that of rapamycin and its analogues (rapalogs), which target the mTOR kinase domain directly. The ability of these benzenesulfonamide derivatives to inhibit mTORC1 signaling upstream of the kinase itself offers a potential strategy to overcome resistance to existing mTOR inhibitors. Preclinical studies have demonstrated that by blocking the LRS-RagD interaction, these compounds can inhibit the growth of cancer cells, including those resistant to rapamycin.

Inhibition of Gluconate 2-Dehydrogenase

While direct studies on the inhibition of gluconate 2-dehydrogenase by this compound were not prominently found in the reviewed literature, research has been conducted on the effects of other sulfonamide derivatives on related dehydrogenase enzymes. For instance, a study investigating the in vitro effects of a series of sulfonamide derivatives, which are known carbonic anhydrase inhibitors, on the activity of 6-phosphogluconate dehydrogenase from human erythrocytes has been reported. nih.gov

In this study, several sulfonamide compounds, including dorzolamide, were found to exert inhibitory effects on 6-phosphogluconate dehydrogenase. nih.gov The IC50 values and Ki constants were determined for the active compounds, indicating a potential for sulfonamides to interact with this class of enzymes. nih.gov Although this study did not specifically investigate this compound or gluconate 2-dehydrogenase, it suggests that the sulfonamide functional group may have the potential to interact with various dehydrogenases. Further research is required to specifically evaluate the inhibitory activity of this compound and its derivatives against gluconate 2-dehydrogenase.

Table 2: Inhibitory Effects of Selected Sulfonamides on 6-Phosphogluconate Dehydrogenase nih.gov

| Compound | IC50 (mM) | Ki (mM) |

|---|---|---|

| 5-(3α,7α,12α-Trihydroxy-5-β-cholanamido)-1,3,4-thiadiazole-2-sulfonamide | 0.0601 | 0.0878 ± 0.0274 |

| 5-(3α,7α,12α-Triacetoxy-5-β-cholanamido)-1,3,4-thiadiazole-2-sulfonamide | 0.00253 | 0.0042 ± 0.0009 |

| Dorzolamide | 1.41 | 3.1446 ± 0.2081 |

Inhibition of Carbonic Anhydrase Enzymes

Benzenesulfonamide derivatives are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. nih.govnih.gov Preclinical studies have extensively evaluated the inhibitory potential of various substituted benzenesulfonamides against different human CA isoforms (hCAs). nih.gov

Research has shown that these compounds can exhibit potent, isoform-selective inhibition. For instance, certain novel benzenesulfonamide derivatives have demonstrated low to medium nanomolar inhibitory activity against hCA I, hCA II, hCA VII, and hCA IX. nih.gov The selectivity profile is often influenced by the substitution pattern on the benzenesulfonamide scaffold. For example, some derivatives show selective inhibition of the epileptogenesis-related isoforms hCA II and hCA VII. nih.gov Furthermore, ureido-bearing benzenesulfonamides have been investigated for their ability to selectively inhibit tumor-associated CAs, such as CA IX and CA XII, which are involved in pH regulation in the tumor microenvironment. nih.gov The inhibitory constants (KIs) for these compounds often fall within the nanomolar range, highlighting their high affinity for the target enzymes. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Benzenesulfonamide Derivatives nih.govnih.gov

| Compound Type | Target Isoform | KI Range (nM) |

|---|---|---|

| Novel benzenesulfonamide derivatives | hCA I, II, VII, IX | Low to medium nanomolar |

| Ureido-bearing benzenesulfonamides | hCA IX, XII | Nanomolar |

Targeting Parasitic Enzymes (e.g., Falcipain-2 and Falcipain-3)

Falcipain-2 and falcipain-3 are cysteine proteases of the malaria parasite Plasmodium falciparum and are considered promising targets for antimalarial drug development. rsc.orgnih.gov These enzymes are crucial for the parasite's life cycle, particularly in the degradation of host hemoglobin. nih.gov The inhibition of these enzymes can disrupt the parasite's nutrient supply and development. nih.gov

Preclinical investigations have explored the potential of sulfonamide-based compounds as inhibitors of falcipain-2 and falcipain-3. rsc.org For example, a novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives has been synthesized and evaluated for their antimalarial activity. rsc.org Several of these compounds demonstrated potent inhibition of both falcipain-2 and falcipain-3, with IC50 values in the low micromolar range. rsc.org These findings suggest that the sulfonamide scaffold can be effectively utilized in the design of inhibitors targeting these essential parasitic enzymes. The development of such compounds offers a potential avenue for new antimalarial therapies that act on novel targets, which is particularly important in the face of growing drug resistance. rsc.org

Table 4: Inhibition of Falcipain-2 and Falcipain-3 by Pyrimidine-Tethered Spirochromane-Based Sulfonamide Derivatives rsc.org

| Compound | Falcipain-2 IC50 (µM) | Falcipain-3 IC50 (µM) |

|---|---|---|

| SZ14 | 4.1 | 4.9 |

| SZ9 | 5.4 | 6.3 |

Kinase Inhibition (e.g., Tropomyosin Receptor Kinase A (TrkA))

The Tropomyosin Receptor Kinase A (TrkA) is a receptor tyrosine kinase that has emerged as a therapeutic target in various diseases, including cancer. nih.gov Benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties. nih.govnih.gov In the context of glioblastoma, a particularly aggressive brain tumor, derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to inhibit TrkA. nih.gov

One such derivative, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106), has been identified as a potential anti-glioblastoma compound. nih.gov This compound exhibited an IC50 value of 58.6 µM in TrkA-overexpressing glioblastoma cells. nih.gov In silico docking studies have suggested that these benzenesulfonamide derivatives can bind to the active site of TrkA, forming stabilizing hydrophobic and charged interactions with key amino acid residues. nih.gov The inhibition of TrkA by these compounds can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival. These findings highlight the potential of the benzenesulfonamide scaffold in the development of targeted kinase inhibitors for cancer therapy. nih.gov

Table 5: Cytotoxic Potential of a Benzenesulfonamide Derivative against Glioblastoma Cells nih.gov

| Compound | Target | IC50 (µM) |

|---|---|---|

| AL106 | TrkA | 58.6 |

Perforin (B1180081) Inhibition

The pore-forming protein perforin is a critical component of the mammalian immune system, essential for the elimination of virus-infected and cancerous cells by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. nih.govnih.gov However, perforin activity has also been implicated in autoimmune conditions and therapy-induced pathologies like allograft rejection. nih.govnih.gov Consequently, inhibitors of perforin are being investigated as specific immunosuppressive agents. nih.gov

Research has identified benzenesulfonamide-based compounds as a promising class of perforin inhibitors. nih.govuef.fi This series was developed as a bioisosteric replacement for an earlier class of inhibitors based on a 2-thioxoimidazolidin-4-one core, which suffered from poor physicochemical properties and toxicity towards NK cells. nih.govnih.gov The benzenesulfonamide series, in contrast, offers improved solubility and a lack of toxicity. nih.govnih.gov

One study explored a series of benzenesulfonamide derivatives, which, while not identical to this compound, share the core benzenesulfonamide structure. These compounds were tested for their ability to inhibit the lysis of Jurkat cells by perforin. nih.gov The lead compound from this series, a diarylthiophene benzenesulfonamide, demonstrated potent inhibition. researchgate.net Further optimization led to compounds with a favorable balance of potency, solubility, and metabolic stability. semanticscholar.org For instance, an N-methylindolinone-containing analogue was identified as a potent inhibitor with an IC50 value of 1.17 μM and showed over 80% inhibition of perforin delivered by NK cells with minimal toxicity. semanticscholar.org These studies confirm that the benzenesulfonamide scaffold is a valid starting point for developing potent, soluble, and non-toxic perforin inhibitors for potential therapeutic use in immune-related pathologies. researchgate.netsemanticscholar.org

Table 1: Perforin Inhibition by Selected Benzenesulfonamide Analogues Data extracted from a study on benzenesulphonamide inhibitors of perforin. nih.gov

| Compound | Structure Features | Inhibition of Jurkat Cell Lysis IC50 (μM) |

|---|---|---|

| Compound 1 | Diarylthiophene benzenesulfonamide | 0.8 |

| Compound 6 | Diarylthiophene benzenesulfonamide analogue | 2.6 |

| Compound 18 | N-methylindolinone-containing benzenesulfonamide | 1.17 |

| Compound 19 | Isoindolinone-containing benzenesulfonamide | Not specified, but >10-fold less potent than 18 |

Receptor Modulatory Activities of this compound Analogues

Analogues featuring structures related to this compound have been investigated for their activity at serotonin (B10506) (5-HT) receptors, which are crucial targets in the central nervous system. The 5-HT1A and 5-HT7 receptors, in particular, are implicated in the pathophysiology of depression and other mood disorders. nih.govnih.gov These two receptors are often co-localized in the brain and can form heterodimers, influencing each other's signaling and function. nih.gov

Pharmacophore models suggest that certain structural motifs, such as the pyridinyl-piperazine moiety found in some CNS drugs, provide key elements for binding to both 5-HT1A and 5-HT7 receptors. nih.gov Research into N-alkyl substituted pyridinyl-piperazines identified ligands with high affinity for multiple receptors, including 5-HT1A (Ki = 1.1 nM) and 5-HT7 (Ki = 90 nM). nih.gov Another study on chromane (B1220400) ring derivatives identified a potent 5-HT1A receptor agonist with a Ki value of 2.3 nM and an EC50 of 19 nM. ucm.es The (2-methoxyphenyl)piperazine motif is another chemical structure that has been shown to yield ligands with very high affinity for the 5-HT1A receptor, with some analogues demonstrating Ki values as low as 1.2 nM. mdpi.com These findings indicate that specific structural modifications on core scaffolds can produce potent ligands for serotonin receptor subtypes.

Table 2: Binding Affinities of Analogous Compounds at Serotonin Receptors Data compiled from studies on various CNS receptor ligands. nih.govucm.esmdpi.com

| Compound/Analogue Type | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| SYA16263 (pyridinyl-piperazine) | 5-HT1A | 1.1 nM |

| SYA16263 (pyridinyl-piperazine) | 5-HT7 | 90 nM |

| Chromane derivative 19 | 5-HT1A | 2.3 nM |

Dopamine (B1211576) receptors, particularly the D2 subtype, are major targets for antipsychotic medications. nih.gov The D2 receptor is part of the D2-like receptor family (D2, D3, D4) which inhibits the production of cAMP. nih.gov This receptor exists in high-affinity (D2high) and low-affinity (D2low) states for agonists, with the D2high state being the functionally active form coupled to intracellular G-proteins. nih.gov

Structural analogues of this compound, such as those containing an N-phenylpiperazine benzamide (B126) template, have been developed to target D2-like receptors. mdpi.com While the D2 and D3 subtypes share significant homology, it is possible to develop ligands with high selectivity. mdpi.com For example, research on N-alkyl substituted pyridinyl-piperazines, which are structurally distinct but functionally relevant, showed a compound with moderate affinity for the D2 receptor (Ki = 124 nM). nih.gov The development of selective ligands for dopamine receptor subtypes is an active area of research, aiming to create more targeted therapies for neurological and psychiatric disorders. nih.govmdpi.com

Alpha-adrenoceptors are key components of the sympathetic nervous system. guidetopharmacology.org Drugs that block these receptors are known as alpha-antagonists or alpha-blockers. drugbank.comdrugs.com They are classified into subtypes, with α1- and α2-adrenoceptors being the most well-characterized. guidetopharmacology.org Alpha-1 antagonists are commonly used to treat hypertension and benign prostatic hyperplasia by relaxing smooth muscle in blood vessels and the bladder neck. drugs.com Alpha-2 antagonists, such as mirtazapine, are used as antidepressants and work by increasing the release of neurotransmitters like noradrenaline. guidetopharmacology.orgwikipedia.org

Cellular and Subcellular Mechanism of Action Studies

The mechanistic target of rapamycin (mTOR) is a crucial kinase that forms two distinct protein complexes, mTORC1 and mTORC2. nih.govresearchgate.net mTORC1 is a central regulator of cell growth, integrating signals from growth factors and nutrients. researchgate.netresearchgate.net When activated, mTORC1 promotes protein synthesis by phosphorylating key downstream targets, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). researchgate.net The phosphorylation of S6K is a hallmark of mTORC1 activation. nih.govnih.gov

The mTORC1 pathway is a known target for various inhibitors. nih.gov Research into a hybrid benzenesulfonamide compound, which incorporated features from a known PI3K/mTOR inhibitor, suggests a potential link between this chemical class and the mTOR pathway. researchgate.net Specifically, the study aimed to ensure that the newly developed benzenesulfonamide perforin inhibitors did not inadvertently inhibit PI3Kα, confirming that the desired activity was separate from this off-target effect. semanticscholar.org The mTORC1-S6K signaling pathway can be negatively regulated by various cellular stresses, and its dysregulation is linked to numerous diseases, including cancer. researchgate.netnih.gov Studies have shown that specific kinases can phosphorylate Raptor, a key component of mTORC1, to inhibit the complex's activity in response to stress. researchgate.net While direct evidence of this compound's effect on S6K phosphorylation is not available, the investigation of related benzenesulfonamides in the context of mTOR signaling highlights the pathway's relevance to this class of compounds. researchgate.net

Modulation of Protein Localization (e.g., Leucine-induced LRS Lysosomal Membrane Localization)

This compound has been identified as a potent and selective inhibitor of the interaction between Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD). medchemexpress.com In the presence of the amino acid leucine, LRS acts as a sensor and translocates to the lysosomal membrane, where it interacts with the Rag GTPase complex to activate the mechanistic target of rapamycin complex 1 (mTORC1). nih.govescholarship.org This signaling pathway is crucial for cell growth and proliferation.

Research demonstrates that this compound physically binds to the RagD interacting site on LRS. nih.gove-crt.org This binding competitively inhibits the LRS-RagD interaction, thereby preventing the leucine-induced localization of LRS to the lysosome. biocon.re.kr Consequently, the downstream activation of mTORC1 is blocked. escholarship.orge-crt.org Studies using confocal microscopy confirmed that while leucine treatment increases the co-localization of LRS with the lysosomal marker LAMP2, the presence of this compound prevents this translocation. biocon.re.krresearchgate.net This specific mechanism allows for the decoupling of the LRS leucine-sensing function from its primary catalytic role in protein synthesis. nih.govescholarship.org

Antiproliferative Effects in Cancer Cell Lines

The inhibitory action of this compound on the LRS-mTORC1 pathway translates to significant antiproliferative effects in various cancer cell lines. The compound has shown cytotoxic effects at nanomolar concentrations, particularly in non-small cell lung cancer (NSCLC) cells. nih.gov Its efficacy has been observed in cancer cells that are resistant to other mTOR inhibitors like rapamycin, including those with cancer-associated MTOR mutations. nih.govbiocon.re.kr

For instance, in isogenic HCT116 colorectal cancer cell lines, this compound demonstrated potent growth inhibition with little difference in efficacy between cells with wild-type mTOR and those with a rapamycin-resistant S2035I mutation. medchemexpress.com Furthermore, treatment of NSCLC cell lines such as A549 and H460 with this compound led to the induction of apoptosis, as evidenced by the appearance of cleaved poly (ADP-ribose) polymerase (PARP) and caspase-3. medchemexpress.comresearchgate.net

| Cell Line | Cancer Type | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| HCT116 MW (mTOR WT) | Colorectal Carcinoma | GI₅₀ | 39.49 | medchemexpress.com |

| HCT116 MM (mTOR S2035I) | Colorectal Carcinoma (Rapamycin-Resistant) | GI₅₀ | 42.03 | medchemexpress.com |

| A549 | Non-Small Cell Lung Cancer | Induces cleaved PARP and caspase-3 | medchemexpress.comresearchgate.net | |

| H460 | Non-Small Cell Lung Cancer | Induces cleaved PARP and caspase-3 | medchemexpress.comresearchgate.net |

Antimicrobial Activities

Specific research data on the antimicrobial activities of this compound against bacterial or fungal strains were not identified in the reviewed literature. While the broader class of benzenesulfonamides is known for antimicrobial properties, dedicated studies on this particular compound are not publicly available. ontosight.ai

Potential as Mucomembranous Protector

No preclinical investigations into the potential of this compound as a mucomembranous or gastroprotective agent were found in the available scientific literature.

In Vivo Efficacy in Animal Models (Excluding Clinical Human Trials)

Antitumor Efficacy in Murine Cancer Models (e.g., Rapamycin-resistant Cancer Cells)

The in vitro antiproliferative effects of this compound have been validated in in vivo murine cancer models. In a lung cancer model using Lox-Stop-Lox (LSL) K-ras G12D mice, administration of the compound resulted in a significant reduction in tumor size, demonstrating an antitumor effect comparable to that of the conventional chemotherapeutic agent cisplatin. medchemexpress.comnih.gov Histological analysis of tumors from the treated group showed a higher number of activated caspase-3-positive cells compared to vehicle or cisplatin-treated groups, confirming the induction of apoptosis in vivo. medchemexpress.com

Furthermore, studies have explored its use in combination therapies. In a BALB/c nude mouse xenograft model for NSCLC, the combination of this compound with trametinib, a MEK1/2 inhibitor, produced a synergistic anti-tumor effect. e-crt.orgsemanticscholar.org This combination therapy was shown to effectively suppress the growth of lung cancer, inhibiting both the mTORC1 and MEK/ERK signaling pathways. e-crt.orgsemanticscholar.org

Immunomodulatory Effects in Graft Rejection Models

There is currently no available research data from animal models investigating the immunomodulatory effects of this compound in the context of graft rejection.

Structure Activity Relationship Sar and Structural Optimization of N 2 Phenoxyethyl Benzenesulfonamide

Elucidation of Key Pharmacophoric Features within the N-(2-phenoxyethyl)benzenesulfonamide Scaffold

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For the this compound scaffold, key features typically include a hydrogen-bond-donating sulfonamide group, an aromatic benzene (B151609) ring capable of various interactions, and a flexible phenoxyethyl side chain that can be modified to fine-tune properties like lipophilicity and target engagement.

The benzenesulfonamide (B165840) portion of the scaffold serves as a critical anchor for target interaction and a prime site for synthetic modification. Research has consistently shown that the nature and position of substituents on the benzene ring can dramatically influence biological activity.

Substitutions can alter the electronic environment, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity. mdpi.com For instance, in the development of metallo-β-lactamase (MβL) ImiS inhibitors, it was found that meta-substitutions on the phenyl ring of benzenesulfonamides significantly improved inhibitory activity. Docking studies suggested that the sulfonamide group acts as a zinc-binding group, anchoring the inhibitor at the active site of the enzyme.

Similarly, in the development of anti-influenza agents targeting the hemagglutinin (HA) protein, structural optimization of a lead compound led to the discovery of potent benzenesulfonamide derivatives. The introduction of a chlorine atom at the ortho position of the benzenesulfonamide ring resulted in a significant increase in potency.

| Parent Scaffold | Derivative | Substitution | Target | Activity Metric | Observed Activity | Source |

|---|---|---|---|---|---|---|

| Benzenesulfonamide | Compound 2g | meta-substitution | Metallo-β-lactamase ImiS | IC50 | 0.11 µM | |

| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | Compound 28 | Unsubstituted | Influenza A/Weiss/43 (H1N1) | EC50 | 210 nM | |

| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | Compound 40 | 2-Chloro | Influenza A/Weiss/43 (H1N1) | EC50 | 86 nM |

Further studies on selective COX-2 inhibitors demonstrated that hybridizing the benzenesulfonamide pharmacophore with other moieties, such as thiazole, could enhance potency. The thiazolyl benzenesulfonamide analogue 6b exhibited more potent human COX-2 inhibition than other sulfonamide analogues investigated in the study. These findings underscore the strategic importance of substitutions on the benzenesulfonamide ring for tuning biological activity.

While extensive public literature specifically detailing the SAR of the phenoxyethyl side chain within the this compound core is limited, the principles of medicinal chemistry provide a clear framework for its potential optimization. The phenoxyethyl side chain offers multiple avenues for modification to modulate the compound's physicochemical properties and target interactions.

Key potential modifications would include:

Substitution on the Phenoxy Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the terminal phenyl ring can alter lipophilicity, electronic properties, and steric bulk. This can influence how the side chain fits into a binding pocket and can introduce new points of interaction, such as hydrogen bonds or halogen bonds. For example, studies on phenoxyacetic acid derivatives have shown that substitutions on the aromatic ring can destabilize the π-electron system and increase the molecule's reactivity.

Alteration of the Ethyl Linker: The two-carbon ethyl linker provides flexibility. Modifying its length (e.g., to a propyl or butyl chain) or constraining its conformation (e.g., by incorporating it into a ring system) could optimize the spatial orientation of the terminal phenoxy group relative to the benzenesulfonamide core, potentially leading to a more favorable binding pose.

Replacement of the Ether Linkage: The ether oxygen is a potential hydrogen bond acceptor. Replacing it with other functional groups, such as an amine, amide, or sulfone, would significantly change the side chain's electronic and hydrogen bonding characteristics, which could be leveraged to gain affinity and selectivity for a specific biological target.

Individual functional groups within the this compound scaffold and its derivatives make distinct contributions to their biological profiles. The sulfonamide group is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with target proteins. Other functional groups, such as nitro or methoxy (B1213986) groups on the aromatic rings, can influence solubility, membrane permeability, and metabolic stability, in addition to directly participating in target binding. mdpi.com

Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems. Although the parent this compound is achiral, many of its derivatives can contain stereocenters. The spatial arrangement of atoms is critical for precise receptor fit, and different enantiomers or diastereoisomers of a compound can exhibit vastly different biological activities, potencies, and metabolic profiles.

Research into other chiral compounds has demonstrated the profound impact of stereochemistry. For instance, in a series of nature-inspired antimalarial compounds, only isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity, suggesting that uptake and/or target binding is highly stereoselective. Similarly, the bio-activity of certain chiral N-substituted benzisoselenazol-3(2H)-ones was found to be dependent on the stereochemistry of the carbon atom directly connected to the nitrogen atom. These examples highlight that if chiral centers are introduced into the this compound scaffold, the evaluation of individual stereoisomers is essential for successful drug development.

Correlation of Structural Data with Observed Biological Activity for this compound Derivatives

To move beyond qualitative SAR and establish a more predictive understanding, quantitative methods are employed to correlate specific structural features with biological activity. This approach is fundamental to the rational design of new, improved derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use calculated molecular descriptors—such as lipophilicity (logP), electronic properties (HOMO/LUMO energies), and steric parameters—to predict the activity of novel, unsynthesized compounds.

For benzenesulfonamide derivatives, various QSAR models have been successfully developed. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been used to guide the structural optimization of novel herbicidal agents. These models generate 3D contour maps that visualize regions where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely increase or decrease biological activity. The results from these models indicated that biological activity could be effectively improved through targeted structural optimization. Such QSAR studies provide a powerful predictive tool, enabling researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

| Compound Class | QSAR Method | Key Findings/Predictive Factors | Application | Source |

|---|---|---|---|---|

| 3-(pyridin-2-yl)benzenesulfonamide derivatives | CoMFA, CoMSIA | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields are critical for activity. | Design of novel herbicides | |

| Benzosulfonamide benzenesulfonates | 3D-QSAR | Models guided the design of compounds with improved MMP-2 inhibition. | Development of MMP-2 inhibitors | |

| Isatin N-phenylacetamide based sulphonamides | 2D-QSAR | Correlated physicochemical properties with carbonic anhydrase inhibitory activity. | Optimization of carbonic anhydrase inhibitors |

Rational drug design leverages the understanding of SAR and QSAR to create molecules with improved therapeutic profiles. The primary goals are typically to enhance potency (activity at lower concentrations) and selectivity (activity against the desired target over off-targets).

Key principles in the rational design of this compound derivatives include:

Structure-Based Design: When the 3D structure of the biological target is known, computational docking can be used to predict how derivatives will bind. This allows for the design of modifications that optimize interactions with key residues in the binding site, such as adding a group to form a new hydrogen bond or filling a hydrophobic pocket.

Pharmacophore Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activity. For example, tethering the benzenesulfonamide moiety to a 1,2,3-triazole pharmacophore has been used to create potent and selective COX-2 inhibitors.

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For instance, a phenyl ring could be replaced with a bioisosteric heterocycle to alter metabolism or improve solubility.

Improving Selectivity: Achieving selectivity is crucial for minimizing off-target effects. Rational design can achieve this by exploiting subtle differences between the target and related off-targets. For example, designing a molecule to fit a uniquely shaped region of the target's binding site or to interact with a non-conserved amino acid can confer high selectivity. The structural optimization of anti-influenza inhibitors from a salicylamide (B354443) lead to a benzenesulfonamide derivative is a prime example of a rational design process yielding a more potent compound.

By applying these principles, medicinal chemists can systematically evolve the this compound scaffold from a starting hit into a highly optimized lead candidate for further development.

Lead Optimization Strategies and Analog Design based on this compound